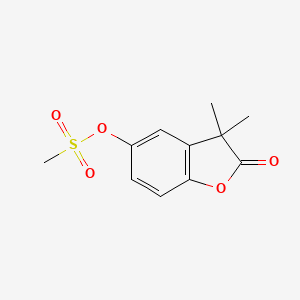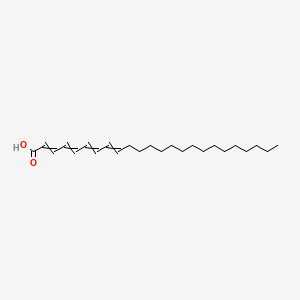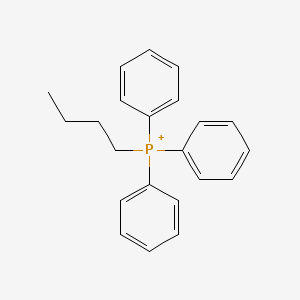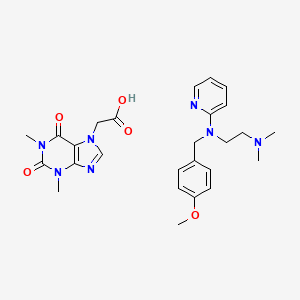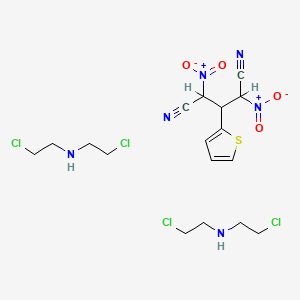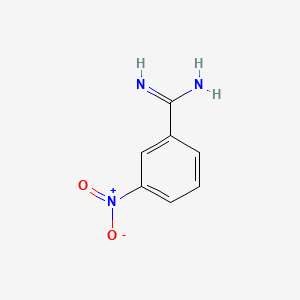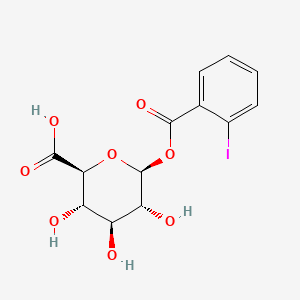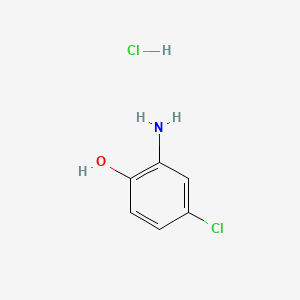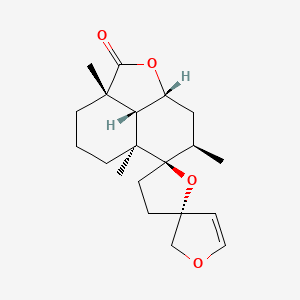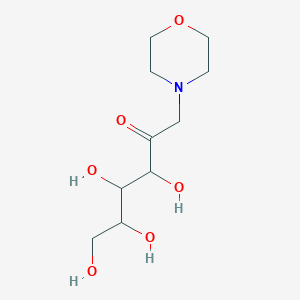
1-Deoxy-1-morpholino-D-fructose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Deoxy-1-morpholino-D-fructose is a derivative of D-fructose, where the hydroxyl group at the first carbon is replaced by a morpholino group. This compound is known for its role in glycation assays and is an analog of the 1-deoxy-1-amino-fructose radical found in glycated proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Deoxy-1-morpholino-D-fructose can be synthesized through the reaction of D-fructose with morpholine under specific conditions. The reaction typically involves the use of a catalyst and controlled temperature to ensure the proper formation of the morpholino group at the first carbon position .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Deoxy-1-morpholino-D-fructose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its parent sugar or other derivatives.
Substitution: The morpholino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
1-Deoxy-1-morpholino-D-fructose has several applications in scientific research:
Chemistry: Used as a standard in glycation assays to measure the concentration of glycated proteins in serum samples.
Biology: Helps in studying the glycation process and its effects on proteins and cellular functions.
Industry: Utilized in the development of assays and analytical methods for detecting glycated proteins.
Wirkmechanismus
The mechanism of action of 1-Deoxy-1-morpholino-D-fructose involves its interaction with proteins to form glycated productsThese AGEs can affect protein function and are implicated in various diseases, including diabetes and aging .
Vergleich Mit ähnlichen Verbindungen
1-Deoxy-1-morpholino-D-fructose is unique due to its specific substitution of the hydroxyl group with a morpholino group. Similar compounds include:
1-Deoxy-1-amino-D-fructose: An analog with an amino group instead of a morpholino group.
1-Deoxy-1-morpholino-D-glucose: A glucose derivative with a morpholino group at the first carbon.
1-Deoxy-1-morpholino-D-galactose: A galactose derivative with a morpholino group at the first carbon.
These compounds share similar properties but differ in their specific sugar backbones and functional groups, leading to variations in their chemical behavior and applications .
Eigenschaften
Molekularformel |
C10H19NO6 |
|---|---|
Molekulargewicht |
249.26 g/mol |
IUPAC-Name |
3,4,5,6-tetrahydroxy-1-morpholin-4-ylhexan-2-one |
InChI |
InChI=1S/C10H19NO6/c12-6-8(14)10(16)9(15)7(13)5-11-1-3-17-4-2-11/h8-10,12,14-16H,1-6H2 |
InChI-Schlüssel |
JPANQHVKLYKLEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CC(=O)C(C(C(CO)O)O)O |
Synonyme |
1-deoxy-1-morpholinofructose 1-DMF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![17-(3-hydroxy-6-methylhept-5-en-2-yl)-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1194126.png)
